1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine is a synthetic compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
N-Methylation: The tetrahydroisoquinoline is subjected to N-methylation using formaldehyde and formic acid to introduce the N,N-dimethyl group.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and batch processing, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors and enzymes involved in neuroprotection.
Pathways: It may modulate signaling pathways related to oxidative stress and inflammation, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the target compound.
1,2,3,4-tetrahydroisoquinoline: A parent compound with similar biological activities.
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with different substituents.
Uniqueness
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group and N,N-dimethyl substitution make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C13H20N2O/c1-15(2)9-13-12-5-4-11(16-3)8-10(12)6-7-14-13/h4-5,8,13-14H,6-7,9H2,1-3H3 |
InChI Key |
APVVJXRURDLQPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1C2=C(CCN1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.